molecular formula C10H13BrN2O B8529831 6-bromo-N-tert-butylnicotinamide

6-bromo-N-tert-butylnicotinamide

Cat. No.: B8529831
M. Wt: 257.13 g/mol
InChI Key: IMOZSTKESRRFDA-UHFFFAOYSA-N
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Description

6-Bromo-N-tert-butylnicotinamide is a halogenated nicotinamide derivative characterized by a bromine atom at the 6-position of the pyridine ring and a tert-butyl group attached to the amide nitrogen. Nicotinamide, a form of vitamin B3, serves as the core scaffold, and its structural modifications aim to enhance physicochemical properties, bioavailability, or target specificity in pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

6-bromo-N-tert-butylpyridine-3-carboxamide

InChI

InChI=1S/C10H13BrN2O/c1-10(2,3)13-9(14)7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14)

InChI Key

IMOZSTKESRRFDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CN=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

To contextualize 6-bromo-N-tert-butylnicotinamide, we analyze structurally related compounds, focusing on substituent effects and synthetic methodologies.

Structural Analogues and Substituent Effects

The table below compares key structural features and properties of this compound with analogues:

Compound Name Halogen Substituent N-Alkyl Group Key Properties/Applications Reference Insights
This compound Br (position 6) tert-butyl High lipophilicity; halogen bonding potential Hypothesized based on structure
6-Chloro-N-isopropylnicotinamide Cl (position 6) isopropyl Moderate metabolic stability Common in kinase inhibitors
N-tert-Butyloxycarbonyl-6-bromodopamine Br (position 6) tert-butyloxycarbonyl Neurochemical research; solid-state synthesis Synthesized via bromination in AcOH
6-Fluoro-N-cyclopropylnicotinamide F (position 6) cyclopropyl Enhanced solubility; CNS targeting Used in neuropharmacology

Key Observations :

  • However, brominated compounds may exhibit higher molecular weight and reduced solubility.
  • N-Alkyl Groups : The tert-butyl group in this compound increases steric hindrance, which may limit rotational freedom but improve metabolic stability compared to smaller alkyl groups (e.g., isopropyl) .

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